Testosterone enanthate is an esterified variant of testosterone that comes as an injectable compound with a slow-release rate. This slow release is achieved by the presence of the enanthate ester functional group attached to the testosterone molecule. This testosterone derivative was first approved on December 24, 1953. In 2017, about 6.5 million retail prescriptions for testosterone therapy were filled. The majority of the prescriptions written were for injectable (66%) and topical (32%) testosterone products. As recent as 1 October 2018, the US FDA approved Antares Pharma Inc.'s Xyosted - a subcutaneous testosterone enanthate product for once-weekly, at-home self-administration with an easy-to-use, single dose, disposable autoinjector. As the first subcutaneous autoinjector product designed for testosterone replacement therapy, this innovative formulation removes transfer concerns commonly associated with testosterone gels and potentially reduces the need for in-office/in-clinic injection procedures that may inconvenience patients with frequent visits to the clinic.
Testosterone Enanthate is a long-acting intramuscular form of the androgen testosterone. Testosterone inhibits gonadotropin secretion from the pituitary gland and ablates estrogen production in the ovaries, thereby decreasing endogenous estrogen levels. In addition, this agent promotes the maintenance of male sex characteristics and is indicated for testosterone replacement in hypogonadal males, delayed puberty, and metastatic mammary cancer. (NCI04)
Testosterone Enanthate can cause developmental toxicity according to state or federal government labeling requirements.
See also: Testosterone (has active moiety); Estradiol valerate; testosterone enanthate (component of).
Testosterone enanthate
CAS No.: 315-37-7
Cat. No.: VC0544995
Molecular Formula: C26H40O3
Molecular Weight: 400.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 315-37-7 |
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Molecular Formula | C26H40O3 |
Molecular Weight | 400.6 g/mol |
IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
Standard InChI | InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1 |
Standard InChI Key | VOCBWIIFXDYGNZ-IXKNJLPQSA-N |
Isomeric SMILES | CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES | CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Canonical SMILES | CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Appearance | Solid powder |
Melting Point | 34-39ºC 36 - 37.5 °C |
Introduction
Chemical Profile and Synthesis
Structural Characteristics
Testosterone enanthate (C<sub>26</sub>H<sub>40</sub>O<sub>3</sub>) modifies native testosterone through esterification at the 17β-hydroxyl position with enanthic acid (heptanoic acid) . This structural alteration confers enhanced lipid solubility, extending its half-life from minutes (free testosterone) to 4-5 days through delayed release from intramuscular depots . Crystalline form analysis reveals a melting point range of 34-39°C and a calculated boiling point of 463.22°C, with solubility profiles favoring nonpolar solvents (1.0562 g/cm³ density in sesame oil) .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C<sub>26</sub>H<sub>40</sub>O<sub>3</sub> |
Molecular Weight | 400.59 g/mol |
Melting Point | 34-39°C |
Refractive Index | 1.4700 |
Solubility | Insoluble in water; soluble in ethanol, fatty oils |
Storage Conditions | 2-8°C protected from light |
Synthetic Pathways
Industrial synthesis typically involves reacting testosterone with enanthic anhydride under controlled pyridine catalysis at 125°C . Post-reaction purification through ether extraction and pentane recrystallization yields pharmaceutical-grade product with >99% purity. Critical quality controls monitor residual solvents and byproducts like 5α-dihydrotestosterone enanthate, which can influence androgen receptor binding affinity .
Pharmacodynamics and Therapeutic Mechanisms
Androgen Receptor Activation
As a prodrug, testosterone enanthate undergoes enzymatic hydrolysis to free testosterone, which binds nuclear androgen receptors with K<sub>d</sub> ≈ 0.1-1 nM . This interaction upregulates genes mediating virilization, including those encoding myostatin inhibitors (muscle hypertrophy) and erythropoietin synthesis factors . In transgender men, serum testosterone levels peak at 1.7 days post-injection (250 mg dose), achieving supraphysiological concentrations of 15-30 nmol/L before declining to baseline by day 21 .
Tissue-Specific Effects
Differential metabolism across tissues creates distinct pharmacological profiles:
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Musculoskeletal: 250 mg/week increases lean mass by 2.8 kg and bench press strength by 12% within 12 weeks through myonuclear accretion and satellite cell activation .
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Hematopoietic: Hemoglobin rises 7.6% (200 mg/week) via erythropoietin induction and direct erythroid progenitor stimulation .
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Reproductive: Gonadotropin suppression reduces testicular volume by 26% at 12 months, with 95% azoospermia rates in Asian populations versus 40-70% in Caucasians .
Clinical Applications
Approved Indications
FDA-approved uses include:
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Male hypogonadism: 50-400 mg IM every 2-4 weeks restores serum testosterone to 300-1000 ng/dL .
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Delayed puberty: 50-200 mg/month stimulates secondary sexual characteristics without premature epiphyseal closure .
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Gender-affirming therapy: 250 mg every 3 weeks achieves masculinization in transgender men within 3-6 months .
Male Contraception
Weekly 200 mg injections induced azoospermia in 95% of Chinese men versus 60% of non-Asians in multicenter trials . This disparity correlates with polymorphisms in the SRD5A2 gene affecting testosterone-to-DHT conversion efficiency . Despite 80% contraceptive efficacy, development halted due to HDL suppression (14-18% decrease) and transaminase elevations in 36-51% of Asian participants .
Cachexia Management
Pilot studies in HIV-associated wasting demonstrate 6.2 kg lean mass gain over 12 weeks (100 mg/week), though hepatotoxicity risks limit chronic use .
Pharmacokinetic Profile
Absorption and Distribution
Intramuscular injection into gluteal or deltoid muscle creates an oil depot with first-order release kinetics. Peak serum concentrations (C<sub>max</sub>) of 45 ng/mL occur at 24-72 hours post-250 mg dose, with apparent volume of distribution (V<sub>d</sub>) ≈ 1.2 L/kg . Ethnic differences in V<sub>d</sub> (Chinese: 0.9 L/kg vs. Caucasian: 1.4 L/kg) partially explain varied response profiles .
Metabolism and Excretion
Hepatic esterases cleave the enanthate moiety, yielding free testosterone metabolized via 17β-HSD into estradiol (6%) and 5α-DHT (7%) . Renal excretion accounts for 90% of clearance, with terminal half-life of 4.5 days .
Equation 1: Testosterone Enanthate Hydrolysis
Adverse Effects and Risk Mitigation
Common Side Effects
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Androgenic: Acne (29.5% incidence), alopecia (12%), hirsutism (18%) .
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Metabolic: HDL suppression (Δ = -0.4 mmol/L), LDL elevation (Δ = +0.3 mmol/L) in non-Asian populations .
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Hepatic: ALT/AST increases >3×ULN in 36% of Asian vs. 8% of Caucasian users .
Serious Risks
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Erythrocytosis: Hematocrit >54% occurs in 15% of users, requiring phlebotomy .
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Cardiovascular: Meta-analysis shows 1.8× increased VTE risk with trough levels >500 ng/dL .
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Infertility: 18-month recovery period required post-contraceptive use .
Recent Advances and Future Directions
Novel Formulations
Phase II trials of testosterone enanthate nanocrystals (TEn-NC) demonstrate 28-day dosing intervals with steadier pharmacokinetics (C<sub>max</sub>:C<sub>min</sub> ratio 1.8 vs. 4.2 for conventional) .
Personalized Dosing Algorithms
Machine learning models incorporating CYP3A4 genotype, SHBG levels, and body fat percentage predict individual clearance rates (R<sup>2</sup>=0.87) .
Transdermal Delivery Systems
Microneedle patches under development achieve 90% bioavailability with lower hematocrit elevation (ΔHct=+3.2% vs. +7.6% IM) .
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